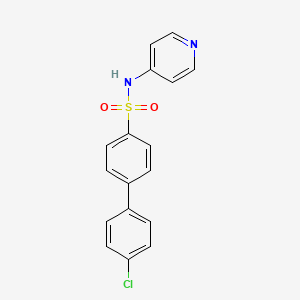
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide (CPBPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPBPS is a sulfonamide derivative that exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, this compound has been shown to possess anti-inflammatory activity. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Advantages and Limitations for Lab Experiments
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using this compound in lab experiments.
Future Directions
There are several future directions for research on 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. One potential area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The resulting product is then reacted with biphenyl-4-amine to yield this compound. The synthesis method of this compound is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound has also been shown to possess antifungal activity against Candida albicans, a common cause of fungal infections in humans.
In addition to its antibacterial and antifungal properties, this compound has also been investigated for its anticancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-5-1-13(2-6-15)14-3-7-17(8-4-14)23(21,22)20-16-9-11-19-12-10-16/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHPCYNYWMARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

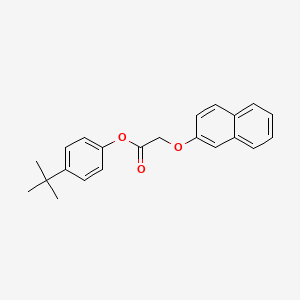
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)
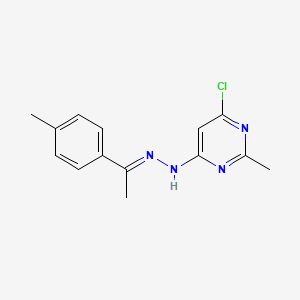
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
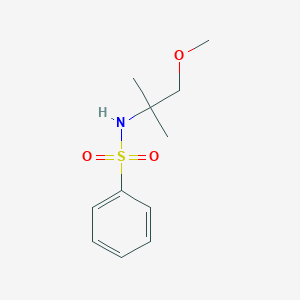
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
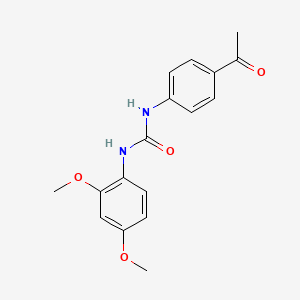
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)